molecular formula C8H10N2O2 B6154242 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1536176-36-9

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6154242
CAS No.: 1536176-36-9
M. Wt: 166.2
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Description

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Various substituents can be introduced to the pyrazole ring or the cyclopropane moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Comparison: 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific research contexts .

Properties

CAS No.

1536176-36-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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